(2,3-Dimethylpyridin-4-YL)boronic acid
Overview
Description
(2,3-Dimethylpyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO2 and a molecular weight of 150.97 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique reactivity and versatility.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
In the context of SM cross-coupling reactions, (2,3-Dimethylpyridin-4-YL)boronic acid acts as a nucleophile . The boronic acid moiety transfers an organic group to a palladium complex in a process known as transmetalation . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
In general, boronic acids are involved in the formation of carbon-carbon bonds via sm cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Pharmacokinetics
It’s known that the compound is a solid and should be stored at temperatures below -20°c . Its melting point is above 168°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of various pharmaceuticals .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the SM cross-coupling reactions in which these compounds are used are typically performed under mild conditions and are tolerant of many functional groups . Additionally, boronic acids are generally stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpyridin-4-YL)boronic acid typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale borylation reactions similar to those used in laboratory settings. The scalability of these reactions allows for the efficient production of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols, and ketones (from oxidation reactions).
Scientific Research Applications
(2,3-Dimethylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity but different structural properties.
4-Formylphenylboronic Acid: Used in similar synthetic applications but has different electronic properties due to the formyl group.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity.
Uniqueness
(2,3-Dimethylpyridin-4-YL)boronic acid is unique due to the presence of the dimethylpyridine moiety, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2,3-dimethylpyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCDMDXESHLLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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